molecular formula C22H16BrFN2O B8366947 4-(4-bromo-3-fluorophenyl)-5,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one

4-(4-bromo-3-fluorophenyl)-5,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B8366947
M. Wt: 423.3 g/mol
InChI Key: VEYRIUBGEBYDAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromo-3-fluorophenyl)-5,6-diphenyl-3,4-dihydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C22H16BrFN2O and its molecular weight is 423.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H16BrFN2O

Molecular Weight

423.3 g/mol

IUPAC Name

4-(4-bromo-3-fluorophenyl)-5,6-diphenyl-3,4-dihydro-1H-pyrimidin-2-one

InChI

InChI=1S/C22H16BrFN2O/c23-17-12-11-16(13-18(17)24)21-19(14-7-3-1-4-8-14)20(25-22(27)26-21)15-9-5-2-6-10-15/h1-13,21H,(H2,25,26,27)

InChI Key

VEYRIUBGEBYDAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)NC2C3=CC(=C(C=C3)Br)F)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-3-fluorobenzaldehyde (100 mg, 0.5 mmol), 1,2-diphenylethanone (118 mg, 0.6 mmol) and urea (90 mg, 1.5 mmol) in ethanol (3 mL) was added conc. HCL (0.1 mL). The mixture was refluxed under N2 atmosphere for 6 hrs. Solvent was removed; purified by silica gel column chromatography (PE:EtOAc=10:1 to PE:EtOAc=1:1) to give product (130 mg, yield 62%). 1H NMR (DMSO-d6 400 MHz): δ 8.74 (s, 1H), 7.74-7.68 (m, 1H), 7.54 (s, 1H), 7.26-7.15 (m, 7H), 7.03-6.95 (m, 3H), 6.81-6.79 (m, 2H), 5.24 (d, J=2.8 Hz, 1H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Name
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
62%

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